Preferential Lethality in SF3B1-Mutant Cancer Cells vs. Pladienolide Analog E7107
H3B-8800 induces preferential lethality in spliceosome-mutant cancer cells, particularly those harboring the K700E SF3B1 mutation, a property not observed with the pladienolide analog E7107 [1][2]. While both compounds inhibit SF3B1, E7107 lacks this functional selectivity, killing wild-type and mutant cells with similar potency [2]. H3B-8800's selectivity is attributed to its ability to cause retention of short, GC-rich introns enriched for spliceosome component genes in mutant cells, a mechanism distinct from that of E7107 [1].
| Evidence Dimension | Preferential killing of SF3B1-mutant vs. wild-type cells |
|---|---|
| Target Compound Data | Preferential lethality in K700E SF3B1-mutant cells |
| Comparator Or Baseline | E7107: No preferential targeting; equipotent against wild-type and mutant cells |
| Quantified Difference | H3B-8800 selectively kills mutant cells; E7107 does not discriminate |
| Conditions | In vitro cytotoxicity assays in isogenic Nalm-6 cells and primary patient samples; in vivo xenograft models |
Why This Matters
This selectivity profile is essential for research targeting mutant-specific vulnerabilities; using E7107 would confound genotype-phenotype correlations in spliceosome-mutant cancer models.
- [1] Seiler M, Yoshimi A, Darman R, et al. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers. Nat Med. 2018 May;24(4):497-504. View Source
- [2] DrugBank. H3B-8800 (DB14017). View Source
